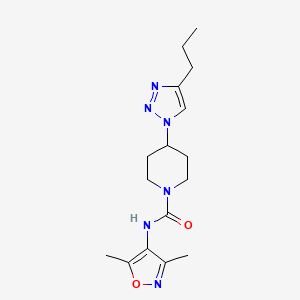![molecular formula C16H29N3O B3817595 4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(4-methylpentyl)morpholine](/img/structure/B3817595.png)
4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(4-methylpentyl)morpholine
Übersicht
Beschreibung
4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(4-methylpentyl)morpholine is a chemical compound that is widely used in scientific research. It is a morpholine derivative that has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(4-methylpentyl)morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. It has been shown to inhibit the growth of fungi and bacteria by disrupting their cell walls. It has also been shown to inhibit the replication of viruses by interfering with their ability to infect host cells.
Biochemical and Physiological Effects
4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(4-methylpentyl)morpholine has a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body. In addition, it has been shown to have neuroprotective properties, which may help protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(4-methylpentyl)morpholine in lab experiments is its wide range of applications. It can be used in studies of antifungal, antibacterial, and antiviral agents, as well as in studies of metal catalysis and therapeutic agents. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(4-methylpentyl)morpholine. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which may help identify new targets for drug development. Additionally, research could focus on synthesizing new derivatives of the compound with improved properties for specific applications.
Wissenschaftliche Forschungsanwendungen
4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(4-methylpentyl)morpholine has a range of scientific research applications. It has been shown to have antifungal, antibacterial, and antiviral properties. It has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. In addition, it has been studied for its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[(2,3-dimethylimidazol-4-yl)methyl]-2-(4-methylpentyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O/c1-13(2)6-5-7-16-12-19(8-9-20-16)11-15-10-17-14(3)18(15)4/h10,13,16H,5-9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXSFRYHCNVXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CN2CCOC(C2)CCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(4-methylpentyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B3817517.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B3817521.png)
![2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3817525.png)

![5-[4-(1-pyrrolidinyl)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B3817545.png)
![(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3817549.png)
![N-(1,1-dimethyl-2-{[2-(3-methyl-2-thienyl)ethyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B3817552.png)
![(2R*,3R*)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3817559.png)
![N-(4-{2-oxo-2-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B3817570.png)
![1-(2-methoxyphenyl)-4-[1-(3-thienylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B3817579.png)
![6-(3-fluoro-4-methoxyphenyl)-N-(2-furylmethyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3817589.png)
![(3S*,4S*)-4-isopropoxy-1-(4-{[(3-methyl-2-thienyl)methyl]amino}benzoyl)pyrrolidin-3-ol](/img/structure/B3817601.png)
![5-fluoro-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinol](/img/structure/B3817609.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B3817613.png)